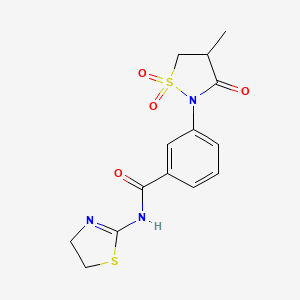![molecular formula C17H15ClN2O2 B5150046 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5150046.png)
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of small molecule tyrosine kinase inhibitors, which are designed to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation.
Wirkmechanismus
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR kinase domain, preventing the activation of downstream signaling pathways involved in cancer cell growth and proliferation. This results in decreased cancer cell growth and increased apoptosis, or programmed cell death.
Biochemical and Physiological Effects
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo. It has been tested in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma, and has been shown to inhibit cancer cell growth and induce apoptosis. In animal models, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit tumor growth and improve survival rates.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a well-characterized compound that has been extensively studied for its potential applications in cancer treatment. It is readily available from commercial sources and can be used in a wide range of lab experiments. However, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone treatment in cancer patients. Additionally, further studies are needed to explore the potential use of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It inhibits the activity of the EGFR kinase domain, leading to decreased cancer cell growth and increased apoptosis. 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in vitro and in vivo and has potential as a therapeutic agent for cancer treatment. Further research is needed to explore the full potential of 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone and its derivatives in cancer therapy.
Synthesemethoden
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized using a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 3-chloropropionyl chloride to form an amide intermediate. The amide is then reacted with 4-chloro-3-methylphenol to form the final product, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. Inhibition of EGFR activity can lead to decreased cancer cell growth and proliferation, making 3-[2-(4-chloro-3-methylphenoxy)ethyl]-4(3H)-quinazolinone a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-[2-(4-chloro-3-methylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-12-10-13(6-7-15(12)18)22-9-8-20-11-19-16-5-3-2-4-14(16)17(20)21/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACJKUIEWQBBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149995.png)

![9-[4-(4-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5150008.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5150009.png)
![(5-bromo-2-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5150016.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5150040.png)
![1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5150062.png)